molecular formula C30H38N6O2 B11431263 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

Cat. No.: B11431263
M. Wt: 514.7 g/mol
InChI Key: PNDGTAOLPHYLTJ-UHFFFAOYSA-N
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Description

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a piperazine ring with a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: This involves the reaction of diphenylmethyl chloride with piperazine under basic conditions to form 4-(diphenylmethyl)piperazine.

    Attachment to the Purine Base: The piperazine derivative is then reacted with a purine base derivative, such as 1,3-dimethyl-7-pentylxanthine, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the purine base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • ®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

Uniqueness

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of a piperazine ring and a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H38N6O2

Molecular Weight

514.7 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C30H38N6O2/c1-4-5-12-17-36-25(31-28-27(36)29(37)33(3)30(38)32(28)2)22-34-18-20-35(21-19-34)26(23-13-8-6-9-14-23)24-15-10-7-11-16-24/h6-11,13-16,26H,4-5,12,17-22H2,1-3H3

InChI Key

PNDGTAOLPHYLTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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